N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry and material science . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of appropriate precursors, such as hydrazides, acylhydrazides, or amidoximes . The exact method of synthesis would depend on the specific substituents present in the desired 1,2,4-oxadiazole compound .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The exact structure of “N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine” would depend on the positions and orientations of the substituent groups .Chemical Reactions Analysis
1,2,4-Oxadiazoles can participate in various chemical reactions, depending on their substituents . They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on their specific substituents . For example, 5-Methyl-1,2,4-oxadiazol-3-amine is a solid with a molecular weight of 99.09 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-6-8-14(7-5-2)9-11-12-10(3)15-13-11/h2H,7-9H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGBVZOQMFNYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=NOC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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